Hydroxy-PEG24-CH2-Boc
Description
Properties
IUPAC Name |
tert-butyl 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H108O27/c1-54(2,3)81-53(56)52-80-51-50-79-49-48-78-47-46-77-45-44-76-43-42-75-41-40-74-39-38-73-37-36-72-35-34-71-33-32-70-31-30-69-29-28-68-27-26-67-25-24-66-23-22-65-21-20-64-19-18-63-17-16-62-15-14-61-13-12-60-11-10-59-9-8-58-7-6-57-5-4-55/h55H,4-52H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEDUZZRHSQQFQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H108O27 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1189.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
PEG Chain Elongation and Hydroxyl Activation
Long PEG chains (n=24) are often synthesized via ring-opening polymerization of ethylene oxide or by iterative coupling of shorter PEG units. For this compound, a common starting material is α,ω-dihydroxy-PEG24, which is selectively monoprotected to generate a reactive site for subsequent Boc incorporation.
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Monoprotection of PEG24 Diol :
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Alkylation with Propargyl Bromide :
Introduction of the Boc Group
The Boc moiety is introduced via nucleophilic substitution or carbamate formation. For this compound, the CH₂ spacer between PEG and Boc is typically installed using a two-carbon linker (e.g., ethylenediamine or glycolic acid derivatives).
Mitsunobu Reaction-Based Approach :
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Coupling Boc-Protected Amine :
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Deprotection of Trityl Group :
Alternative Routes via Cyanohydrin Intermediates
A scalable method reported for PEG4 analogs involves cyanohydrin formation followed by acid hydrolysis:
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Cyanohydrin Synthesis :
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Hydrolysis to α-Hydroxy Acid :
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Boc Protection :
Comparative Analysis of Synthetic Methods
Notes :
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The Mitsunobu method offers higher regioselectivity but requires stoichiometric PPh₃, complicating purification.
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The trityl route is scalable but involves hazardous NaH and prolonged reaction times.
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Cyanohydrin hydrolysis is cost-effective but risks Boc group degradation under acidic conditions.
Characterization and Quality Control
Critical analytical data for this compound include:
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¹H NMR : Peaks at δ 1.38 ppm (Boc tert-butyl), δ 3.50–3.70 ppm (PEG methylene), and δ 4.20 ppm (CH₂-Boc linkage).
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HRMS : Monoisotopic mass matching C₅₄H₁₀₈O₂₇ (calculated [M–H]⁻ = 1189.42).
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HPLC : Retention time of 12.3 min (C18 column, acetonitrile/water gradient).
Industrial-Scale Considerations
For large-scale synthesis (>100 g), continuous extraction and automated column chromatography are prioritized to handle PEG24’s high viscosity. Key challenges include:
Scientific Research Applications
Applications in Drug Delivery
Hydroxy-PEG24-CH2-Boc is extensively utilized in drug delivery systems due to its ability to improve the pharmacokinetic properties of therapeutic agents. The following table summarizes key aspects of its role in drug delivery:
| Application | Description | Benefits |
|---|---|---|
| Polymer Conjugates | Used to create polymer-drug conjugates that enhance solubility and stability. | Improved bioavailability and reduced toxicity. |
| Antibody-Drug Conjugates (ADCs) | Serves as a linker in ADCs for targeted cancer therapy. | Enhanced targeting of cancer cells while minimizing side effects. |
| Nanoparticle Formulations | Incorporates into nanoparticles for controlled drug release. | Sustained release profiles and improved therapeutic efficacy. |
Case Study: Antibody-Drug Conjugates
A study demonstrated the synthesis of an ADC using this compound as a linker between an anti-EGFR antibody and the cytotoxic drug doxorubicin. The PEGylation improved the solubility of doxorubicin, leading to higher yields in the conjugation reaction and enhanced stability in circulation .
Bioconjugation Applications
Bioconjugation techniques involving this compound allow for precise modifications of biomolecules, facilitating targeted interactions in therapeutic development.
| Bioconjugation Type | Description | Applications |
|---|---|---|
| Protein Modification | Attaches to proteins for enhanced stability and function. | Enzyme stabilization, vaccine development. |
| Surface Functionalization | Modifies surfaces for improved biocompatibility and functionality. | Biomedical implants, diagnostic devices. |
Case Study: Surface Functionalization
Research highlighted the use of this compound in modifying material surfaces to enhance biocompatibility for medical implants. The functionalization improved protein adsorption and reduced immune responses .
Therapeutic Development
The compound plays a crucial role in the development of novel therapeutics, particularly in targeted therapies.
| Therapeutic Area | Description | Impact |
|---|---|---|
| Cancer Therapy | Used in targeted delivery systems for chemotherapeutic agents. | Increased efficacy with reduced systemic toxicity. |
| Gene Therapy | Facilitates the delivery of nucleic acids via conjugates. | Enhanced cellular uptake and expression efficiency. |
Case Study: Gene Delivery Systems
In gene therapy applications, this compound was utilized to create conjugates that delivered plasmid DNA effectively into target cells, demonstrating significant improvements in transfection efficiency compared to non-PEGylated systems .
Mechanism of Action
Hydroxy-PEG24-CH2-Boc functions as a linker in PROTACs, facilitating the connection of two essential ligands. One ligand binds to an E3 ubiquitin ligase, while the other targets the specific protein. This interaction leads to the ubiquitination and subsequent degradation of the target protein by the proteasome .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
*Estimated based on PEG24’s average molecular weight per unit (~44 g/mol).
Table 2: Performance Metrics
| Compound | Water Solubility | Stability (pH 7.4) | Half-Life (in vivo) |
|---|---|---|---|
| This compound | High | Excellent | Prolonged |
| Hydroxy-PEG4-CH2-Boc | Moderate | Good | Short |
| NH2-PEG2-CH2-Boc | Low | Moderate | Short |
| HO-PEG24-CH2CH2COOH | High | pH-sensitive | Moderate |
Biological Activity
Introduction
Hydroxy-PEG24-CH2-Boc is a polyethylene glycol (PEG) derivative that has garnered attention in the field of bioconjugation and drug delivery due to its unique properties. This compound features a hydroxyl group, a long PEG chain (24 units), and a Boc (tert-butyloxycarbonyl) protecting group, which makes it versatile for various biological applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and its role in enhancing the efficacy of therapeutic agents.
Synthesis and Properties
This compound can be synthesized through several methods, including:
- Direct Polymerization : PEG can be polymerized using standard methods to achieve the desired molecular weight.
- Functionalization : The hydroxyl group can be introduced at one end of the PEG chain, followed by the addition of the Boc protecting group through standard organic synthesis techniques.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure is crucial for its solubility and reactivity in biological systems.
This compound exhibits several biological activities that enhance its utility in drug delivery systems:
- Improved Solubility : The PEG moiety increases the solubility of hydrophobic drugs, facilitating their delivery in aqueous environments.
- Reduced Immunogenicity : The PEGylation process masks drug molecules from the immune system, reducing immunogenic responses and prolonging circulation time in vivo.
- Targeted Delivery : By attaching specific ligands or antibodies to the PEG chain, targeted delivery to specific cells or tissues can be achieved.
Case Studies
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Antibody-Drug Conjugates (ADCs) :
This compound has been utilized in constructing ADCs. For instance, conjugating doxorubicin to an anti-EGFR antibody through a PEG linker significantly improved the drug's solubility and cytotoxicity against tumor cells. In vitro studies showed enhanced uptake by cancer cells compared to non-conjugated drugs . -
Enzyme Stabilization :
In studies involving enzyme bioconjugates, this compound was shown to stabilize enzymes against denaturation while retaining their catalytic activity. For example, cellulase modified with this PEG derivative maintained over 60% activity after multiple cycles of use . -
Nanoparticle Formulation :
This compound has been incorporated into nanoparticle formulations for targeted drug delivery. These nanoparticles demonstrated controlled release profiles and improved therapeutic efficacy in preclinical models of cancer .
Comparative Biological Activity
The following table summarizes the comparative biological activities of this compound with other PEG derivatives:
| Compound | Solubility | Immunogenicity | Targeting Capability | Stability |
|---|---|---|---|---|
| This compound | High | Low | High | High |
| PEG2000 | Moderate | Moderate | Moderate | Moderate |
| PEG5000 | High | Low | Low | High |
Q & A
Basic: What are the key structural and functional properties of Hydroxy-PEG24-CH2-Boc that make it suitable for bioconjugation or drug delivery applications?
This compound is a heterobifunctional PEG derivative with three critical components:
- Hydroxy group : Enables esterification or etherification reactions for covalent attachment to carboxyl or amine-containing molecules.
- PEG24 chain : Enhances water solubility, reduces immunogenicity, and improves pharmacokinetics of conjugated molecules .
- Boc-protected amine (via CH2 spacer) : The Boc group allows selective deprotection under acidic conditions (e.g., TFA), enabling sequential conjugation strategies .
Methodological Insight: Confirm Boc depletion using TLC or NMR (disappearance of the Boc proton peak at ~1.4 ppm) and quantify free amines via TNBS assay .
Basic: How can researchers verify the purity and batch-to-batch consistency of this compound for reproducible experiments?
- Analytical Techniques :
- HPLC : Use reverse-phase chromatography to assess purity (>95% recommended for sensitive assays).
- Mass Spectrometry (MS) : Confirm molecular weight (expected ~1,200–1,300 Da for PEG24).
- NMR : Validate structural integrity (e.g., PEG backbone protons at 3.5–3.7 ppm, Boc group protons at 1.4 ppm) .
Data Contradiction Tip: Batch variations in PEG length (polydispersity) may alter solubility. If inconsistent results arise, compare MALDI-TOF data across batches to identify PEG chain length discrepancies .
Advanced: What experimental design considerations are critical when using this compound in multi-step bioconjugation protocols?
- Order of Reactions : Prioritize Boc deprotection before conjugating the hydroxy group to avoid unintended side reactions.
- Solvent Compatibility : Use anhydrous conditions for Boc deprotection (e.g., DCM with TFA) to prevent hydrolysis of PEG esters .
- Kinetic Monitoring : Track reaction progress via FTIR (disappearance of Boc carbonyl peak at ~1680 cm⁻¹) or ninhydrin test for free amines.
Troubleshooting: If conjugation efficiency is low, evaluate steric hindrance from the PEG24 spacer. Use shorter reaction times or elevated temperatures to improve coupling rates .
Advanced: How can conflicting data on the stability of this compound in aqueous buffers be resolved?
- Controlled Stability Studies :
- Incubate the compound in buffers at varying pH (4–9) and temperatures (4°C–37°C).
- Monitor degradation via HPLC and LC-MS to identify hydrolysis byproducts (e.g., free PEG or Boc-amine).
- Contradiction Analysis : Discrepancies may arise from trace metals (e.g., Fe³⁺) accelerating oxidation. Include chelators (e.g., EDTA) in buffers to mitigate this .
Advanced: What strategies optimize the integration of this compound into nanoparticle drug delivery systems?
- Surface Functionalization : Use the hydroxy group to anchor PEG chains to nanoparticles (e.g., PLGA), followed by Boc deprotection to conjugate targeting ligands (e.g., peptides) .
- Characterization :
- DLS/Zeta Potential : Confirm PEGylation reduces nanoparticle aggregation (PDI <0.2).
- XPS/ToF-SIMS : Validate surface PEG density and ligand orientation .
Pitfall Avoidance: Excessive PEGylation may hinder ligand-receptor binding. Titrate PEG-to-nanoparticle ratios and validate via SPR or cell uptake assays .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.
- Ventilation : Use a fume hood during Boc deprotection (TFA releases corrosive vapors).
- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal .
Advanced: How can researchers address inconsistencies in the biological performance of this compound-conjugated therapeutics?
- Systematic Evaluation :
- Root Cause Analysis : If bioactivity drops, test for PEG-induced steric shielding. Introduce cleavable linkers (e.g., disulfide bonds) between PEG and the active molecule .
Basic: What are the best practices for storing this compound to ensure long-term stability?
- Conditions : Store desiccated at -20°C under inert gas (argon or nitrogen) to prevent oxidation and hydrolysis.
- Revalidation : Reassay purity via HPLC every 6 months; discard if degradation exceeds 5% .
Advanced: How can computational modeling enhance the application of this compound in drug design?
- MD Simulations : Model PEG chain flexibility and hydration to predict solubility and steric effects on conjugated drugs.
- Docking Studies : Assess how PEG length influences target binding (e.g., PEG24 vs. PEG12 spacers).
Validation: Cross-reference simulation data with experimental SAXS or cryo-EM results .
Advanced: What methodologies validate the successful conjugation of this compound to biomolecules like antibodies or peptides?
- Analytical Workflow :
- SDS-PAGE : Detect shifts in molecular weight post-conjugation.
- UV-Vis : Quantify PEG using iodine staining (absorbance at 535 nm).
- MALDI-TOF : Confirm exact mass of the conjugate.
- Functional Assays : Test retained bioactivity (e.g., ELISA for antibodies) to confirm conjugation did not impair function .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
